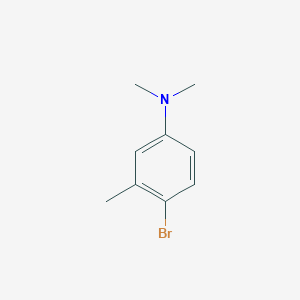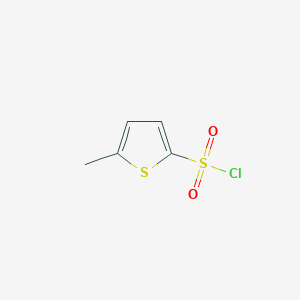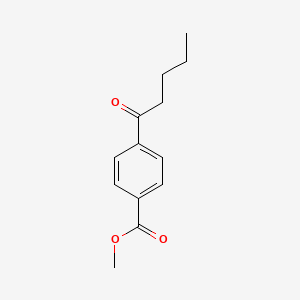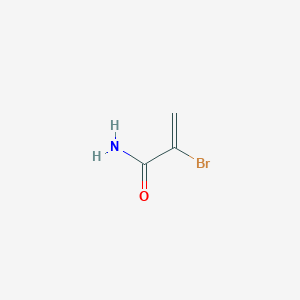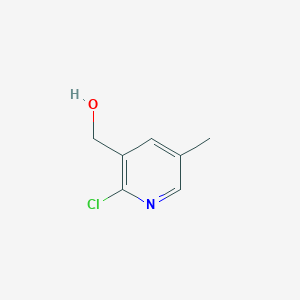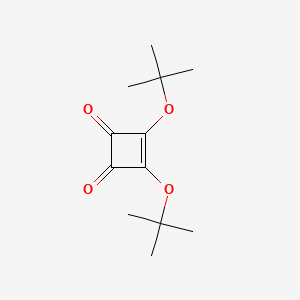
3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione
Overview
Description
The compound “3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione” is a cyclobutene dione derivative with tert-butoxy groups at the 3 and 4 positions . The tert-butoxy group is a common protecting group in organic chemistry, often used because of its stability and ease of removal .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as β-lactams, have been synthesized using various methods . For instance, chiral imines derived from erythro 2-methoxy-1,2-diphenylethylamine and aromatic aldehydes have been used to prepare β-lactams in good yield with high diastereoselectivity .Molecular Structure Analysis
The molecular structure of this compound would likely feature a four-membered cyclobutene ring with two carbonyl groups (C=O) at the 1 and 2 positions and two tert-butoxy groups (C(CH3)3) at the 3 and 4 positions .Scientific Research Applications
Synthesis and Utility in Organic Chemistry
3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione has been utilized in the regiospecific synthesis of substituted hydroxyquinones. This cyclobutenedione is derived from di-tert-butyl squarate and serves as a valuable reagent in organic synthesis (Heerding & Moore, 1991).
Crystal Structure Analysis
X-ray investigations have been conducted on derivatives of this compound, providing insights into its molecular and crystal structures. These studies help in understanding the effects of substituting carbonyl oxygen atoms with sulfur atoms (Shishkina et al., 2005).
Reactivity and Stability Studies
Research has been carried out to understand the preparation and reactivity of silyl-substituted bisketenes derived from this compound. These studies shed light on the thermodynamics and kinetics of the reactions involving this compound (Zhao, Allen, & Tidwell, 1993).
Ligand Complexes and Coordination Chemistry
The compound has been used in creating bis(dithiosquaramide) ligands and their complexes with divalent nickel. Such research contributes to coordination chemistry and the study of thermochromic behavior in solutions (Frauenhoff & Busch, 1993).
Novel Synthesis Methods
New methods for synthesizing related compounds, such as 1,2-dichlorocyclobuten-3,4-dione from squaric acid, have been developed. These methods optimize reaction conditions for high yields and purity, contributing to the field of synthetic chemistry (Lunelli, 2007).
Precursors to Cyclocarbons
This compound has been used in preparing precursors for cyclocarbons and related macrocycles, opening up avenues in the synthesis of novel organic compounds (Rubin, Knobler, & Diederich, 1990).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3,4-bis[(2-methylpropan-2-yl)oxy]cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-11(2,3)15-9-7(13)8(14)10(9)16-12(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBOYCVDBGFJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C(=O)C1=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70521898 | |
| Record name | 3,4-Di-tert-butoxycyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70521898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66478-66-8 | |
| Record name | 3,4-Di-tert-butoxycyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70521898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



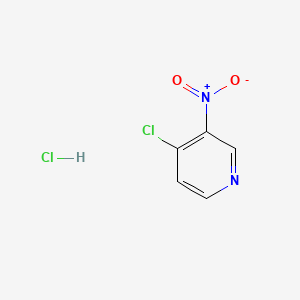

![Thieno[2,3-b]pyridin-5-ol](/img/structure/B1589956.png)
